molecular formula C13H17F2NO B2404790 N-(4,4-Difluoro-1-adamantyl)prop-2-enamide CAS No. 2305472-86-8

N-(4,4-Difluoro-1-adamantyl)prop-2-enamide

Cat. No. B2404790
CAS RN: 2305472-86-8
M. Wt: 241.282
InChI Key: OAMSKZXLXSMCBT-UHFFFAOYSA-N
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Description

“N-(4,4-Difluoro-1-adamantyl)prop-2-enamide” is a complex organic compound. The name suggests that it contains an adamantyl group (a bulky, diamond-like structure), a prop-2-enamide group (an unsaturated amide), and two fluorine atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For example, the synthesis of 2,2-difluoro-1,4-diazaboroles was achieved through the condensation of aliphatic acyltrifluoroborates and amino-N-heteroarenes under acidic conditions . Another example is the fluorination of 3,5-diarylpyrazole substrates by SelectfluorTM in acetonitrile, which gave 4,4-difluoro-1H-pyrazoles .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains an adamantyl group, which is a three-dimensional, cage-like structure composed of three fused cyclohexane rings. It also contains a prop-2-enamide group, which consists of a carbon-carbon double bond adjacent to an amide group. The presence of two fluorine atoms suggests that the compound is difluorinated .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the adamantyl group, the prop-2-enamide group, and the fluorine atoms. The adamantyl group is known for its stability and lack of reactivity. The prop-2-enamide group, on the other hand, contains a carbon-carbon double bond and an amide group, both of which are reactive sites. The fluorine atoms could also participate in reactions, particularly if conditions favor the formation of a carbon-fluorine bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. The adamantyl group is nonpolar and hydrophobic, which could influence the compound’s solubility in different solvents. The prop-2-enamide group contains polar bonds and a potential hydrogen bond donor (amide NH), which could enhance solubility in polar solvents .

properties

IUPAC Name

N-(4,4-difluoro-1-adamantyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c1-2-11(17)16-12-5-8-3-9(6-12)13(14,15)10(4-8)7-12/h2,8-10H,1,3-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMSKZXLXSMCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC12CC3CC(C1)C(C(C3)C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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